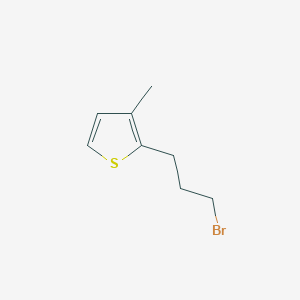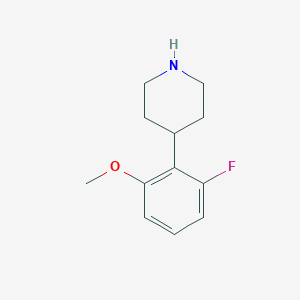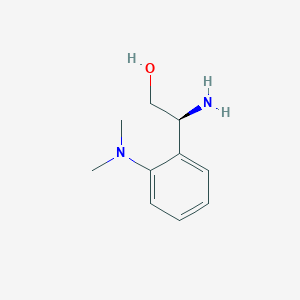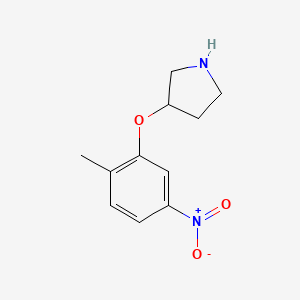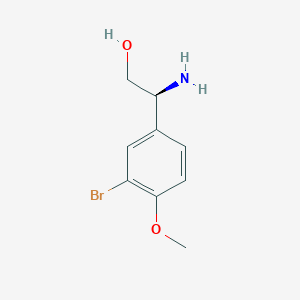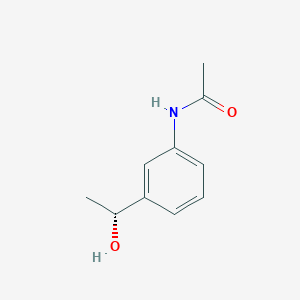
(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group. The ®-configuration indicates the specific spatial arrangement of the hydroxyethyl group, which can influence the compound’s biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae has been reported to yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted to form ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
Industrial Production Methods
Industrial production of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of various organic compounds, including those with chiral centers . These systems can provide better control over reaction conditions and improve the overall yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ®-N-(3-(1-Oxoethyl)phenyl)acetamide or ®-N-(3-(1-Carboxyethyl)phenyl)acetamide.
Reduction: Formation of ®-N-(3-(1-Hydroxyethyl)phenyl)ethylamine.
Substitution: Formation of substituted derivatives such as ®-N-(3-(1-Hydroxyethyl)-4-bromophenyl)acetamide.
Aplicaciones Científicas De Investigación
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(1-Hydroxyethyl)dimethyl(phenyl)silane: A precursor in the synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
3-(1-Hydroxyethyl)phenylboronic acid: Another compound with a hydroxyethyl group attached to a phenyl ring.
Uniqueness
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific ®-configuration and the presence of both a hydroxyethyl group and an acetamide group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[3-[(1R)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m1/s1 |
Clave InChI |
YFXFFCPMIMZRNE-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)NC(=O)C)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



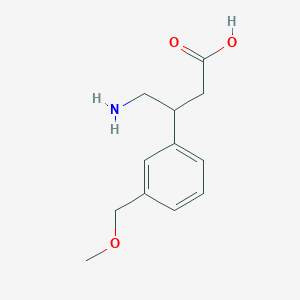
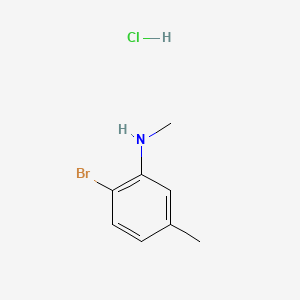
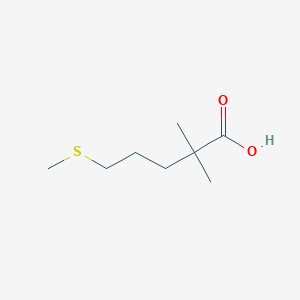
![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
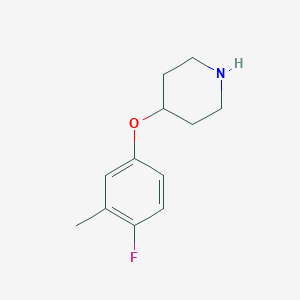
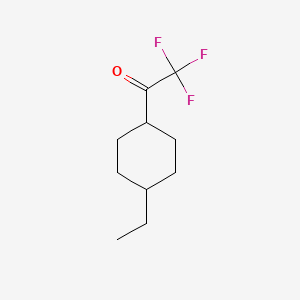
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
